9-Acétylanthracène

Vue d'ensemble

Description

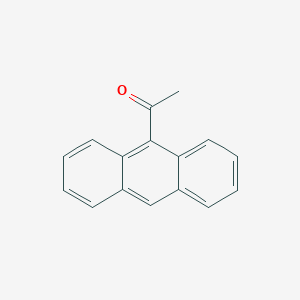

9-Acetylanthracene: is an organic compound with the molecular formula C16H12O . It is characterized by an acetyl group attached to the ninth position of the anthracene ring system. This compound is known for its yellow to yellow-brown crystalline appearance and is used in various scientific and industrial applications due to its unique photophysical properties .

Applications De Recherche Scientifique

9-Acetylanthracene is utilized in several scientific research fields:

Chemistry: It is used as a precursor in the synthesis of luminescent moieties and fluorescent compounds.

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a fluorescent probe for imaging applications.

Industry: It is employed in the production of dyes, agrochemicals, and organic electronic materials.

Mécanisme D'action

Target of Action

It is known that 9-acetylanthracene is used in the synthesis of luminescent moieties . These moieties can interact with various biological targets, depending on their specific structure and properties.

Mode of Action

The mode of action of 9-Acetylanthracene is primarily through its role as a precursor in the synthesis of luminescent moieties . These moieties can interact with their targets in a variety of ways, often involving the absorption and emission of light. The exact nature of these interactions would depend on the specific structure and properties of the moiety.

Biochemical Pathways

Given its use in the synthesis of luminescent moieties , it is likely that it could influence pathways related to cellular signaling and communication, where these moieties might be used as probes or markers.

Result of Action

The molecular and cellular effects of 9-Acetylanthracene’s action are primarily related to its role in the synthesis of luminescent moieties . These moieties can be used to probe various biological processes, and their luminescent properties allow for the visualization of these processes in real-time. The specific effects would depend on the nature of the moiety and its target.

Analyse Biochimique

Biochemical Properties

It is known to be used in the synthesis of luminescent moieties This suggests that 9-Acetylanthracene may interact with certain enzymes, proteins, and other biomolecules to produce these luminescent properties

Cellular Effects

Given its use in the synthesis of luminescent moieties , it may influence cell function by interacting with cellular pathways involved in fluorescence This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be used in the synthesis of luminescent moieties , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available information on how the effects of 9-Acetylanthracene vary with different dosages in animal models

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-Acetylanthracene can be synthesized through the Friedel-Crafts acylation of anthracene. The procedure involves suspending purified anthracene in anhydrous benzene and adding acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at low temperatures (between -5°C and 0°C) to form a red complex, which is then hydrolyzed to yield 9-acetylanthracene. The product is purified through recrystallization from ethanol .

Industrial Production Methods: Industrial production of 9-acetylanthracene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically purified through crystallization and filtration techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Acetylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

Oxidation: Anthraquinone derivatives.

Reduction: 9-Anthracenemethanol or other alcohol derivatives.

Substitution: Various substituted anthracene derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

- 2-Acetylanthracene

- 9-Anthracenecarboxaldehyde

- 9-Anthracenemethanol

- 1-Acetylpyrene

- 9-Methylanthracene

- Phenanthrene

Comparison: 9-Acetylanthracene is unique due to its specific acetyl substitution at the ninth position, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, 9-anthracenemethanol has an alcohol group instead of an acetyl group, leading to different reactivity and applications. Similarly, 1-acetylpyrene and 9-methylanthracene have variations in their substitution patterns, affecting their fluorescence and electronic properties .

Activité Biologique

9-Acetylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, antibacterial, and photochemical properties. This article delves into the biological activity of 9-acetylanthracene, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

9-Acetylanthracene is characterized by its acetyl group attached to the anthracene backbone. This structural modification enhances its reactivity and biological activity compared to its parent compound anthracene.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 9-acetylanthracene and its derivatives. For instance, a series of 9-anthracenyl chalcone derivatives were synthesized and tested against various human cancer cell lines, including HeLa (cervical cancer), MIAPACA (pancreatic cancer), U-87 (glioblastoma), and SIHA (cervical cancer) cells. Among these compounds, several exhibited significant cytotoxicity with GI50 values indicating their potency:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| A7 | HeLa | 5.18 |

| A8 | U-87 | 4.04 |

| A10 | MIAPACA | 5.31 |

| A11 | SIHA | 4.02 |

These findings suggest that modifications to the anthracene structure can lead to enhanced anticancer activity, making 9-acetylanthracene a promising candidate for further development in cancer therapeutics .

Antibacterial Activity

In addition to its anticancer properties, 9-acetylanthracene has been investigated for its antibacterial effects. A study evaluated the in vitro antibacterial activity of various acetylanthracene derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives showed higher minimum inhibitory concentration (MIC) values than their parent compounds, they still exhibited notable antibacterial activity:

| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

|---|---|---|---|---|

| 9-Acetylanthracene | Staphylococcus aureus | 16 | Escherichia coli | 32 |

| Derivative A | Bacillus subtilis | 8 | Klebsiella pneumoniae | 64 |

These findings underscore the potential of 9-acetylanthracene as an antimicrobial agent, particularly against specific bacterial strains .

The photochemical behavior of 9-acetylanthracene has also been studied extensively. It undergoes photodimerization under UV light, which can be influenced by its crystalline form. Research indicates that the reaction dynamics differ significantly from other anthracene derivatives, suggesting unique applications in photochemistry:

- Homogeneous Conversion : In contrast to other derivatives like 9-cyanoanthracene, which exhibit heterogeneous reaction dynamics, 9-acetylanthracene crystals show a more uniform photochemical conversion.

- Quantum Yield : The effective quantum yield during photochemical reactions can vary significantly based on the molecular conformation and packing within the crystal structure .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of 9-acetylanthracene and evaluated their biological activities through structure-activity relationship (SAR) analysis. The results indicated that specific modifications could enhance both anticancer and antibacterial properties.

- Mechanistic Insights : Another research project investigated the mechanisms of action for these compounds, focusing on their interactions with cellular targets involved in apoptosis pathways in cancer cells.

Propriétés

IUPAC Name |

1-anthracen-9-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXNVJDXUHMAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229061 | |

| Record name | 9-Anthryl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-04-3 | |

| Record name | 9-Acetylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthryl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetylanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acetylanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthryl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-anthryl methyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Acetylanthracene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML7NJ26MBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-acetylanthracene?

A1: 9-Acetylanthracene has the molecular formula C16H12O and a molecular weight of 220.27 g/mol. []

Q2: What are the key spectroscopic features of 9-acetylanthracene?

A2: 9-Acetylanthracene exhibits characteristic spectroscopic features in various techniques. Some of these include:

- UV-Vis absorption: Strong absorption bands in the UV region, with the exact positions influenced by solvent polarity. [, ]

- Fluorescence: Exhibits fluorescence, though the intensity can be weak due to efficient intersystem crossing to the triplet state. Pressure and solvent polarity significantly impact fluorescence properties. [, , ]

- Phosphorescence: Shows phosphorescence, with pressure-dependent lifetimes. []

- NMR: Proton and carbon NMR studies have been used to investigate conformational preferences and structural details, often employing lanthanide-induced shifts (LIS). [, ]

Q3: Why is 9-acetylanthracene considered non-fluorescent in some solvents?

A3: While 9-acetylanthracene can fluoresce, it often exhibits weak fluorescence in non-polar solvents due to efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This efficient ISC leads to a high quantum yield of triplet formation. [, ]

Q4: How does pressure impact the photophysical properties of 9-acetylanthracene?

A4: Studies have shown that increasing pressure leads to a remarkable increase in fluorescence intensity and a red shift in the emission spectrum of 9-acetylanthracene. This suggests pressure affects the energy gap between the lowest excited singlet and upper triplet states. [, , ]

Q5: How does the photochemical behavior of 9-acetylanthracene differ from its regioisomers?

A5: 9-Acetylanthracene demonstrates near-quantitative triplet population upon photoexcitation, unlike its regioisomers, 1-acetylanthracene and 2-acetylanthracene. This difference arises from the relative stabilization of the 1nπ state compared to the 1ππ state in 9-acetylanthracene, leading to a lower energy barrier for the 1ππ to 1nπ crossover and ultimately influencing the intersystem crossing rate. []

Q6: What kind of photodimerization does 9-acetylanthracene undergo in the solid state?

A6: In inclusion compounds with specific hosts like 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol, 9-acetylanthracene undergoes head-to-tail photodimerization upon irradiation. This reaction proceeds with varying degrees of conversion depending on the crystallographic arrangement of the guest molecules within the host framework. []

Q7: What is the role of 9-acetylanthracene in singlet oxygen sensitization?

A7: 9-Acetylanthracene can act as a photosensitizer for the generation of singlet oxygen (1Δg). This property has been explored in photochemical reactions and in capillary electrochromatography as a detection scheme. [, ]

Q8: What photoproducts are formed in the photochemical reaction of 9-ω-bromoacetylanthracene?

A8: Irradiation of 9-ω-bromoacetylanthracene leads to the formation of 1-aceanthrenone and 9-bromoanthracene as the main photoproducts. The reaction mechanism is proposed to involve an intramolecular adduct as a key intermediate. []

Q9: What is the significance of the Mannich reaction with 9-acetylanthracene?

A10: The Mannich reaction of 9-acetylanthracene with various amines yields Mannich bases, which have been investigated for their potential antibacterial effects. The reaction also provides insights into the stereochemistry of the products, particularly when applied to 9,10-dihydro-9-acetylanthracene. [, ]

Q10: Can 9-acetylanthracene be used as a building block for more complex structures?

A11: Yes, 9-acetylanthracene can be employed in various reactions to create more complex molecules. For example, it has been used to synthesize chalcone derivatives through aldol condensation reactions with appropriate aldehydes. [, ]

Q11: What is the electrochemical behaviour of 9-acetylanthracene?

A12: Electrochemical studies on 9-acetylanthracene have revealed its propensity to undergo dimerization upon reduction to its anion radical. This dimerization process is reversible and has been characterized as a σ-dimer formation. [, ]

Q12: How has computational chemistry been used to study 9-acetylanthracene?

A12: Computational chemistry has played a role in understanding various aspects of 9-acetylanthracene, including:

- Conformational analysis: Molecular mechanics and quantum chemical calculations have been used to study the conformational preferences of 9-acetylanthracene, particularly the twist angle of the acetyl group relative to the anthracene ring. [, ]

- Excited state dynamics: Computational methods like time-dependent density functional theory (TD-DFT) can provide insights into the excited state dynamics and help explain the observed photophysical behavior. [, ]

- Structure-property relationships: Computational tools are valuable for investigating the relationship between the molecular structure of 9-acetylanthracene derivatives and their photophysical properties. []

- Dimerization mechanisms: DFT calculations have been employed to investigate the dimerization mechanism of the 9-acetylanthracene anion radical, providing insights into the nature of the dimer formed (σ-dimer). []

Q13: What are the potential applications of 9-acetylanthracene?

A13: 9-Acetylanthracene and its derivatives have potential applications in several areas, including:

- Organic light-emitting diodes (OLEDs): The luminescent properties of 9-acetylanthracene make it a candidate for use in OLEDs. []

- Sensors: Its sensitivity to changes in its environment, such as pressure and solvent polarity, makes it potentially useful in sensor development. [, , ]

- Photocatalysts: 9-Acetylanthracene can be explored as a potential photocatalyst in organic reactions. []

- Nonlinear optics: The extended π-conjugation in 9-acetylanthracene might offer interesting nonlinear optical properties for photonic applications. []

Q14: What is known about the material compatibility and stability of 9-acetylanthracene?

A14: The stability of 9-acetylanthracene is influenced by factors like:

- Oxygen: The presence of oxygen can lead to photooxidation, highlighting the importance of anaerobic conditions in certain applications. []

- Temperature: Elevated temperatures can impact its stability, particularly during synthesis or processing. []

Q15: How can the properties of 9-acetylanthracene be modified for specific applications?

A15: The properties of 9-acetylanthracene can be fine-tuned through:

- Chemical modification: Introducing different substituents on the anthracene ring or the acetyl group can alter its electronic structure, influencing its photophysical and electrochemical properties. [, , ]

- Cocrystallization: Forming cocrystals with carefully chosen coformers can significantly impact its solid-state packing, leading to altered photoluminescent behavior and other properties. [, ]

Q16: What are the challenges associated with utilizing 9-acetylanthracene in practical applications?

A16: Some challenges include:

- Low fluorescence quantum yield: The relatively low fluorescence quantum yield in some cases needs to be addressed for efficient light emission in OLEDs or other applications requiring strong fluorescence. [, ]

- Stability issues: Addressing the stability concerns related to oxygen and temperature is crucial for long-term performance in various applications. [, ]

- Controlled synthesis: Developing efficient and regioselective synthetic methods for 9-acetylanthracene and its derivatives remains important for its broader utilization. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.